GCPII Inhibition: D-Dopa as a Distinct, Non-Competitive Allosteric Scaffold
D-Dopa is a potent, non-competitive allosteric inhibitor of Glutamate Carboxypeptidase II (GCPII), a target distinct from dopamine receptors. It inhibits GCPII with an IC50 of 200 nM. This mechanism is fundamentally different from L-Dopa, which acts as a substrate for AADC to produce dopamine and shows no such GCPII inhibition [1]. Caffeic acid, a structurally related catechol, shows similar sub-micromolar potency, but D-Dopa emerged as the lead compound due to superior pharmacokinetic properties [2]. This establishes D-Dopa not as a dopamine precursor but as a unique GCPII inhibitor scaffold.
| Evidence Dimension | In vitro potency for GCPII inhibition |
|---|---|
| Target Compound Data | IC50 = 200 nM |
| Comparator Or Baseline | L-Dopa: No inhibitory activity against GCPII. |
| Quantified Difference | D-Dopa is a specific inhibitor; L-Dopa shows no activity. |
| Conditions | In vitro GCPII enzyme inhibition assay. |
Why This Matters
This unique, non-dopaminergic mechanism of action defines D-Dopa as a distinct pharmacological tool for GCPII-related research, separate from its identity as an L-Dopa impurity.
- [1] Probes & Drugs. (2025). D-DOPA (PD130734) Compound Summary. P&D ID: PD130734. View Source
- [2] Gitto, R., et al. (2022). D-DOPA Is a Potent, Orally Bioavailable, Allosteric Inhibitor of Glutamate Carboxypeptidase II. Pharmaceutics, 14(10), 2018. View Source
